molecular formula C9H15BrN2O B3012892 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856042-60-8

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B3012892
CAS No.: 1856042-60-8
M. Wt: 247.136
InChI Key: YMEUMNRRVJFUII-UHFFFAOYSA-N
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Description

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole is a heterocyclic compound with a molecular formula of C9H15BrN2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-bromo-1-methyl-5-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-11-12(9)3/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUMNRRVJFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole with bromine in the presence of a base such as sodium hydroxide. The isobutoxymethyl group can be introduced through an alkylation reaction using isobutyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxymethyl group play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
  • 4-bromo-5-(isobutoxymethyl)-1-propyl-1H-pyrazole
  • 4-bromo-5-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Uniqueness

4-bromo-5-(isobutoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutoxymethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

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